2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(4-Fluoro-[1,1’-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-[1,1’-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-1,1’-biphenyl-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-[1,1’-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.
Protodeboronation: This reaction involves the removal of the boron group, often catalyzed by acids or bases.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Protodeboronation: Acids like hydrochloric acid or bases like sodium hydroxide are used under mild conditions.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are important in pharmaceuticals and materials science.
Protodeboronation: Yields the corresponding hydrocarbon, often used in further synthetic applications.
Scientific Research Applications
2-(4-Fluoro-[1,1’-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules.
Biology: In the development of fluorescent probes and imaging agents.
Medicine: For the synthesis of pharmaceutical intermediates and active compounds.
Industry: In the production of polymers and advanced materials.
Mechanism of Action
The compound acts as a boron source in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.
Transmetalation: The boron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The final product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobiphenyl: Lacks the boron group, used in different synthetic applications.
2’-Fluoro-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group, used in medicinal chemistry.
Uniqueness
2-(4-Fluoro-[1,1’-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron group, which makes it highly reactive in cross-coupling reactions. This reactivity is not seen in its analogs like 4-fluorobiphenyl or 2’-fluoro-[1,1’-biphenyl]-4-carboxylic acid .
Properties
Molecular Formula |
C18H20BFO2 |
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Molecular Weight |
298.2 g/mol |
IUPAC Name |
2-(5-fluoro-2-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)16-12-14(20)10-11-15(16)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
HKWCLFYRMIVCME-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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